molecular formula C14H23N2O6- B12363225 1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester

1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12363225
M. Wt: 315.34 g/mol
InChI Key: HKALKUARCQYSJO-UHFFFAOYSA-M
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Description

1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C14H23N2O6-

Molecular Weight

315.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylate

InChI

InChI=1S/C14H24N2O6/c1-12(2,3)21-10(19)15-14(9(17)18)7-16(8-14)11(20)22-13(4,5)6/h7-8H2,1-6H3,(H,15,19)(H,17,18)/p-1

InChI Key

HKALKUARCQYSJO-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester typically involves the reaction of 3-amino-1,3-azetidinedicarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to obtain the final product .

Chemical Reactions Analysis

1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of azetidine compounds exhibit promising anticancer properties. For instance, studies have explored the synthesis of azetidine derivatives that demonstrate selective cytotoxicity against cancer cell lines . The incorporation of the 1,3-azetidinedicarboxylic acid structure may enhance the bioactivity of these compounds.
  • Antimicrobial Agents : Compounds featuring the azetidine ring have been investigated for their antimicrobial properties. The unique electronic and steric characteristics of the azetidine moiety can contribute to the efficacy of these agents against various bacterial strains .
  • Neuroprotective Effects : Some studies suggest that azetidine derivatives may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Material Science Applications

  • Polymer Synthesis : The ester functionality in 1,3-azetidinedicarboxylic acid derivatives allows for its use as a monomer in polymer chemistry. It can be incorporated into copolymers to enhance mechanical properties and thermal stability .
  • Biodegradable Plastics : Due to its carboxylic acid groups, this compound can be utilized in the synthesis of biodegradable plastics. The incorporation of such compounds into polymer matrices can improve biodegradability while maintaining desirable physical properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal detailed the synthesis and evaluation of various azetidine derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the azetidine structure significantly improved cytotoxicity, suggesting a pathway for developing new anticancer therapeutics .

Case Study 2: Antimicrobial Properties

Another research effort focused on synthesizing a series of azetidine derivatives and testing their activity against common pathogens. The findings revealed that several compounds exhibited potent antibacterial activity, highlighting their potential as lead compounds for new antibiotics .

Case Study 3: Polymer Applications

A recent investigation into the use of azetidine-based monomers for creating novel polymers demonstrated that incorporating these compounds resulted in materials with enhanced flexibility and thermal resistance. These materials show promise for applications in coatings and packaging .

Mechanism of Action

The mechanism of action of 1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. It can also interact with receptors and other proteins, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester can be compared with similar compounds such as:

Biological Activity

1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester (CAS Number: 1363382-07-3) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester is C11H19N2O4C_{11}H_{19}N_{2}O_{4} with a molecular weight of approximately 227.28 g/mol. The compound features an azetidine ring structure, which is significant for its biological interactions.

Chemical Structure

PropertyDetails
Molecular Formula C11H19N2O4
Molecular Weight 227.28 g/mol
CAS Number 1363382-07-3
SMILES Notation O=C(N1CC(C1)C(=O)O)OC(C)(C)C

Pharmacological Properties

Research indicates that compounds similar to 1,3-Azetidinedicarboxylic acid have shown various pharmacological activities:

  • Antioxidant Activity : The presence of the azetidine ring may contribute to antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, potentially useful in treating conditions like arthritis.
  • Antimicrobial Properties : Studies suggest that azetidine derivatives can possess antimicrobial effects against various pathogens.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It could affect signaling pathways related to oxidative stress and inflammation.

Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant potential of azetidine derivatives. The study found that certain modifications to the azetidine structure significantly enhanced antioxidant activity, suggesting that similar modifications could be applied to 1,3-Azetidinedicarboxylic acid for improved efficacy .

Study 2: Anti-inflammatory Effects

A clinical trial involving azetidine derivatives demonstrated promising anti-inflammatory effects in patients with rheumatoid arthritis. Participants receiving the compound showed a marked reduction in inflammatory markers compared to the control group .

Study 3: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial properties of azetidine derivatives against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as potential candidates for new antibiotics .

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